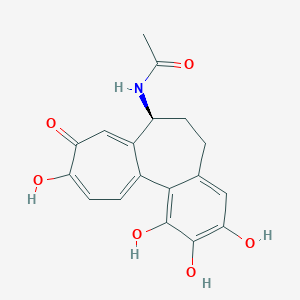

1,2,3-Demethylcolchiceine

Description

Contextualization within the Colchicine (B1669291) Alkaloid Family and Benzo[a]heptalene Class

1,2,3-Demethylcolchiceine is a synthetic derivative of colchicine, a well-known natural alkaloid. ontosight.ai Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom. researchgate.net The parent compound, colchicine, is famously extracted from plants of the Colchicaceae family, such as the autumn crocus (Colchicum autumnale) and Gloriosa superba. researchgate.netresearchgate.net Colchicine has a long history in medicine, notably for the treatment of gout. drugbank.comwikipedia.orgnih.gov

Structurally, colchicine and its derivatives, including 1,2,3-Demethylcolchiceine, belong to the phenethylisoquinoline alkaloid group. semanticscholar.org Their defining feature is a tricyclic skeleton known as a benzo[a]heptalene. ontosight.ainih.gov This core structure consists of a benzene (B151609) ring fused to a heptalene (B1236440) system, which itself is composed of two fused seven-membered rings. ontosight.aiuzh.chacs.orgwikipedia.org The specific arrangement of functional groups on this complex scaffold is crucial for the molecule's biological activity. ontosight.ai

The nomenclature of 1,2,3-Demethylcolchiceine precisely describes its chemical relationship to colchicine. The "demethyl" prefix indicates the removal of methyl groups from the parent structure, in this case from positions 1, 2, and 3 on the benzene ring component. The "-ceine" suffix typically signifies the replacement of a methoxy (B1213986) group with a hydroxyl group on the seven-membered tropolone (B20159) ring. uantwerpen.be Therefore, 1,2,3-Demethylcolchiceine is understood as a colchicine analogue where four methoxy groups have been converted to hydroxyl groups. Its formal IUPAC name is N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide. ontosight.ai

Table 1: Chemical Identification of 1,2,3-Demethylcolchiceine

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | ontosight.ai |

| CAS Number | 134568-30-2 | ontosight.ai |

| Synonym | CHEMBL465327 | ontosight.ai |

Significance of 1,2,3-Demethylcolchiceine in Chemical Biology Research

Chemical biology is a field that utilizes small molecules as probes to explore and manipulate biological systems, thereby elucidating the mechanisms of life and disease. nih.govsne-chembio.ch Within this context, 1,2,3-Demethylcolchiceine holds significance primarily as a tool for structure-activity relationship (SAR) studies. ebi.ac.uk The parent compound, colchicine, exerts potent biological effects by inhibiting the polymerization of tubulin, a critical protein for cell division and other cellular functions. researchgate.netdrugbank.com This anti-mitotic activity makes colchicine a subject of interest for cancer research, but its high toxicity and narrow therapeutic window limit its use. drugbank.comnih.gov

The synthesis and study of derivatives like 1,2,3-Demethylcolchiceine are driven by the goal of developing analogues with improved pharmacological profiles—such as enhanced potency, greater selectivity, or reduced toxicity. nih.govebi.ac.uk By systematically modifying the functional groups on the colchicine scaffold, researchers can investigate how these changes affect the molecule's ability to interact with its biological targets. ontosight.ai The presence of multiple hydroxyl groups in 1,2,3-Demethylcolchiceine, for instance, can alter its solubility, binding affinity, and metabolic stability compared to the parent compound. ontosight.ai While extensive research on the specific biological activities of 1,2,3-Demethylcolchiceine is not yet widely published, its existence as a chemical entity is pivotal for probing the chemical space around the colchicine pharmacophore. ontosight.ai

Overview of Current Academic Research Trajectories for Colchicinoids

Current research on colchicinoids—the class of compounds comprising colchicine and its analogues—is dynamic and multifaceted. A primary focus remains on oncology, with the aim of developing colchicinoids as effective anticancer agents. nih.govebi.ac.uk

Key research trajectories include:

Synthesis and Structure-Activity Relationship (SAR) Studies : A vast amount of work is dedicated to synthesizing novel analogues by modifying the A, B, and C rings of the colchicinoid structure. ebi.ac.uk This allows for a systematic exploration of how chemical changes impact biological function, with a particular focus on tubulin-binding and cytotoxicity against cancer cells. nih.govclockss.org

Overcoming Drug Resistance : Researchers are designing colchicinoids that can circumvent mechanisms of multidrug resistance in cancer cells, a major cause of chemotherapy failure. nih.gov

Development of Prodrugs and Delivery Systems : To mitigate the systemic toxicity associated with many colchicinoids, research is underway to create prodrugs and targeted delivery systems that release the active compound specifically at the disease site. ebi.ac.uk

Exploring New Therapeutic Areas : Beyond cancer, the potent anti-inflammatory and anti-fibrotic properties of colchicinoids are being explored for a range of other conditions, including cardiovascular and inflammatory diseases. researchgate.netdrugbank.comnih.gov

Isolation of New Natural Colchicinoids : Phytochemical investigation of plants from the Colchicaceae family continues to yield new, naturally occurring colchicinoids, expanding the library of available compounds for biological screening. nih.govnih.gov

Biosynthesis and Production : Studies into the biosynthetic pathways of colchicine in plants are ongoing, which could lead to more sustainable and efficient production methods for these complex molecules. semanticscholar.orgresearchgate.net

Collectively, these research efforts aim to fully exploit the therapeutic potential of the unique colchicinoid scaffold, moving beyond the classical uses of colchicine to address a wider spectrum of diseases. ebi.ac.uk

Structure

3D Structure

Properties

CAS No. |

134568-30-2 |

|---|---|

Molecular Formula |

C18H17NO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

N-[(7S)-1,2,3,10-tetrahydroxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |

InChI |

InChI=1S/C18H17NO6/c1-8(20)19-12-4-2-9-6-15(23)17(24)18(25)16(9)10-3-5-13(21)14(22)7-11(10)12/h3,5-7,12,23-25H,2,4H2,1H3,(H,19,20)(H,21,22)/t12-/m0/s1 |

InChI Key |

AQAJIZGCFLTZFB-LBPRGKRZSA-N |

SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)O)O)O |

Other CAS No. |

134568-30-2 |

Synonyms |

AcetaMide, N-(5,6,7,9-tetrahydro-1,2,3,10-tetrahydroxy-9-oxobenzo[a]heptalen-7-yl)-, (S)- |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 1,2,3-Demethylcolchiceine and Related Tropolone (B20159) Alkaloids

Tropolone alkaloids, including 1,2,3-Demethylcolchiceine, are predominantly found within the Colchicaceae family, a group of perennial flowering plants. brieflands.com These compounds are key secondary metabolites that play a role in the plant's defense mechanisms. mdpi.com The distribution of these alkaloids is not uniform across species or even within a single plant, showing significant variation in concentration and composition. mdpi.comresearchgate.net

Gloriosa superba, commonly known as the flame lily or glory lily, is a significant botanical source of colchicinoids, including various demethylated derivatives of colchicine (B1669291). nih.govresearchgate.net This perennial climber, belonging to the Colchicaceae family, is recognized for its production of tropolone alkaloids. ajlifesciences.com Research has confirmed the presence of alkaloids like 3-demethylcolchicine in this species. cas.cz While colchicine is a major alkaloid, demethylated forms are also important constituents. researchgate.net The plant's toxicity is largely attributed to these tropolone alkaloids. ajlifesciences.com

The genus Colchicum, from which colchicine derives its name, is a primary source of a wide array of tropolone alkaloids. brieflands.comnih.gov Various species of Colchicum have been analyzed, revealing a complex profile of these compounds. brieflands.comnih.gov For instance, HPLC analysis of species like Colchicum autumnale, C. speciosum, and C. robustum has identified the presence of 3-demethylcolchicine alongside other major alkaloids like colchicine and demecolcine. brieflands.comresearchgate.net Similarly, Colchicum kurdicum has been found to contain 3-demethylcolchicine. nih.gov The alkaloid profile can vary significantly between different Colchicum species. brieflands.com Beyond Colchicum, other genera within the Colchicaceae family, such as Androcymbium, also produce these alkaloids. For example, 3-demethylcolchicine has been identified in Androcymbium gramineum. researchgate.net

The concentration and distribution of tropolone alkaloids, including demethylated forms, vary considerably among different organs of the source plants. mdpi.comchula.ac.th In Gloriosa superba, every part of the plant contains colchicine and its derivatives. chula.ac.th Quantitative analysis has shown that the seeds typically have the highest concentration, followed by the pericarps, flowers, tubers, leaves, and stems. chula.ac.th For instance, one study reported the colchicine content in seeds to be as high as 1.35% of the dry weight. chula.ac.th In Colchicum species, the corms and seeds are the primary locations for alkaloid accumulation. brieflands.commdpi.com Histochemical assessments have identified that in the seeds, the endosperm is rich in alkaloids, while in the corms, it is the parenchyma tissue. mdpi.com The vascular bundles of the flowers have also been noted as sites of alkaloid localization. mdpi.com

Advanced Extraction and Purification Techniques for Natural Tropolone Alkaloids

The isolation and analysis of 1,2,3-Demethylcolchiceine and related tropolone alkaloids from complex plant matrices necessitate sophisticated extraction and chromatographic techniques. The selection of the solvent system for extraction is crucial and depends on the polarity of the target compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification, quantification, and purification of tropolone alkaloids from plant extracts. brieflands.comjmp.ir Reverse-phase (RP) HPLC methods are commonly employed for the separation of these compounds. sielc.com HPLC analysis of extracts from various Colchicum species has successfully separated and quantified numerous tropolone alkaloids, including 2-demethyl colchicine and 3-demethyl colchicine. brieflands.comresearchgate.net The method allows for the creation of detailed alkaloid profiles for different species and plant parts. jmp.ir For instance, HPLC chromatograms can clearly distinguish between colchicine, demecolcine, 2-demethyl colchicine, 3-demethyl colchicine, and other related alkaloids present in a single extract. researchgate.net Preparative HPLC can also be used for the isolation of these compounds in pure form for further structural elucidation and biological studies. researchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the comprehensive profiling of tropolone alkaloids in plant extracts. nih.govmdpi.com This technique provides not only retention time data from the chromatography but also mass-to-charge ratio (m/z) information, which aids in the tentative identification of compounds. nih.govingentaconnect.com Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HR-MS) has been used for the comparative phytochemical analysis of extracts from Gloriosa superba. nih.gov This method allowed for the characterization of a wide range of tropolone alkaloids, differentiating between compounds with small structural differences, such as methylation or demethylation. nih.govresearchgate.net LC-MS/MS, which involves tandem mass spectrometry, provides fragmentation patterns that are invaluable for the structural elucidation of the detected alkaloids in extracts from Colchicum species. researchgate.netnatprobiotech.com This detailed profiling has led to the putative annotation of dozens of different alkaloids in a single analysis. mdpi.com

Biosynthetic Pathways and Precursor Studies

Elucidation of Phenethylisoquinoline Precursor Utilization in Colchicine (B1669291) Alkaloid Biosynthesis

The core structure of colchicinoid alkaloids is derived from a 1-phenethylisoquinoline scaffold, which itself is constructed from the amino acids L-phenylalanine and L-tyrosine. nih.gov Extensive research, particularly through tracer experiments, has established that the biosynthesis of colchicine and its relatives involves the oxidative ring-closure of a 1-phenethyltetrahydroisoquinoline intermediate known as autumnaline. rsc.org This foundational work proved that these complex alkaloids are not formed through anomalous pathways but are related to the broader family of benzylisoquinoline alkaloids, albeit with a unique phenethyl side chain. rsc.org

The pathway initiates with the conversion of L-phenylalanine and L-tyrosine into their respective aldehyde and amine building blocks. nih.gov Specifically, L-phenylalanine is the source of the carbon skeleton for 4-hydroxydihydrocinnamaldehyde (4-HDCA), while L-tyrosine is converted to dopamine. researchgate.netnih.gov A crucial Pictet-Spengler condensation reaction then joins these two molecules to form the fundamental 1-phenethylisoquinoline scaffold, the central precursor for all colchicinoids. nih.govsci-hub.ru The identification of autumnaline as a naturally occurring compound in Colchicum autumnale and its efficient incorporation into colchicine solidified its role as a key intermediate in this biosynthetic route. rsc.org

Proposed Enzymatic Transformations and Methylation/Demethylation Steps in Colchicinoid Pathways

Once the 1-phenethylisoquinoline scaffold is formed, it undergoes a series of enzymatic modifications, including hydroxylations, methylations, and a remarkable ring expansion, to create the characteristic tropolone (B20159) ring of colchicinoids. nih.govsci-hub.ru The discovery of a suite of enzymes from Gloriosa superba has illuminated these steps. nih.govnih.gov

Key enzymatic transformations include:

Methylations : S-adenosylmethionine (SAM)-dependent methyltransferases (OMTs and NMTs) are responsible for adding methyl groups to specific hydroxyl and amine moieties on the precursor molecule. nih.govsci-hub.ru For instance, four distinct O-methyltransferases (GsOMT1–GsOMT4) and one N-methyltransferase (GsNMT) have been identified that sequentially decorate the autumnaline core. sci-hub.ru These methylation steps are critical in guiding the subsequent cyclization reactions.

Oxidative Coupling and Ring Expansion : Cytochrome P450 monooxygenases (CYPs) play a pivotal role. These enzymes catalyze the crucial intramolecular oxidative coupling of the autumnaline intermediate to form the proaporphine structure of androcymbine. nih.govrsc.org A non-canonical cytochrome P450 has been identified as being responsible for the extraordinary ring expansion reaction that converts the C ring of the precursor into the seven-membered tropolone ring, a defining feature of colchicine. nih.govnih.gov

Demethylation : The formation of compounds like 1,2,3-demethylcolchiceine involves the removal of methyl groups. While late-stage demethylation enzymes in the plant pathway are a subject of ongoing research, microbial biotransformation has demonstrated the feasibility of this process. Strains of Bacillus megaterium have been shown to be capable of regioselective demethylation of colchicine at the C-3 position to produce 3-demethylcolchicine, also known as colchiceine. researchgate.net This process is mediated by a cytochrome P450 enzyme, indicating a potential parallel to enzymatic processes that may occur within the plant. researchgate.net

The following table summarizes key enzymes identified in the colchicinoid biosynthetic pathway from Gloriosa superba.

| Enzyme Class | Specific Enzyme(s) | Proposed Function |

| O-Methyltransferase | GsOMT1, GsOMT2, GsOMT3, GsOMT4 | Sequential O-methylation of the 1-phenethylisoquinoline precursor. sci-hub.ru |

| N-Methyltransferase | GsNMT | N-methylation of the isoquinoline (B145761) nitrogen. sci-hub.ru |

| Cytochrome P450 | GsCYP75A109, GsCYP75A110 | Involved in oxidative transformations of the precursor. sci-hub.ru |

| Cytochrome P450 | GsCYP71FB | Catalyzes the critical ring expansion to form the tropolone ring. sci-hub.ru |

Isotopic Labeling and Feeding Experiments in Biosynthesis Research

Long before the specific enzymes were identified, the colchicine biosynthetic pathway was meticulously mapped out using isotopic labeling and feeding experiments. nih.gov This classical biochemical approach provided the foundational "roadmap" for later gene discovery efforts. nih.govrsc.org In these studies, precursor molecules synthesized with heavy or radioactive isotopes (e.g., ¹⁴C, ³H, ¹⁵N) were "fed" to Colchicum plants. nih.govrsc.orgrsc.org

By tracking the position of the labels in the final isolated colchicine molecule, researchers could deduce the sequence of bond formations and atomic rearrangements. rsc.orgrsc.org For example, feeding experiments established:

The specific incorporation of the 1-phenethylisoquinoline precursor, autumnaline, into colchicine. rsc.org

The origin of the tropolone ring carbons from L-tyrosine.

The retention or loss of specific labels, which provided mechanistic clues about the oxidative coupling and ring-expansion steps. rsc.org

These rigorous isotope labeling studies were instrumental in building the well-defined biosynthetic hypothesis that guided the successful identification of the pathway's genes decades later. nih.gov

The table below provides examples of precursors used in feeding experiments to elucidate the colchicine pathway.

| Labeled Precursor Fed to Plant | Isotope(s) Used | Key Finding from Experiment |

| 1-Phenethylisoquinoline (Autumnaline) | ¹⁴C, ³H, ¹⁵N | Confirmed that the entire scaffold is incorporated into colchicine and its relatives. rsc.orgrsc.org |

| O-Methylandrocymbine | ³H | Established the specific incorporation of the dienone intermediate, linking colchicine to the 1-phenethylisoquinoline series. rsc.org |

| L-Tyrosine | ¹⁴C | Traced the origin of the A ring and the tropolone C ring of the final colchicine molecule. |

Chemosystematic and Evolutionary Perspectives on Colchicaceae Alkaloid Biosynthesis

The study of colchicinoids offers valuable insights from a chemosystematic and evolutionary standpoint. researchgate.netnih.gov Chemosystematics, or chemotaxonomy, uses the distribution of specific chemical compounds to help classify organisms and understand their evolutionary relationships. nih.govbenthamdirect.com

The presence of the biosynthetic pathway leading to colchicine-type alkaloids is a defining characteristic of the Colchicaceae family, with these compounds being found across all its genera. nih.gov The structural diversity of alkaloids within the family—ranging from simple phenethylisoquinolines to complex colchicinoids, homoaporphines, and androcymbines—can be mapped onto the phylogenetic tree of the Colchicaceae. researchgate.net This distribution suggests that the core biosynthetic machinery evolved early in the family's lineage. nih.gov

From an evolutionary perspective, the complexity of the colchicinoid pathway, particularly the unique ring-expansion catalyzed by a specialized cytochrome P450, highlights the innovative chemical strategies that plants have evolved. nih.govnih.gov The structural variations, such as different methylation patterns or the presence of demethylated forms, likely arose through gene duplication and neofunctionalization of enzymes like methyltransferases and P450s. This chemical diversity may confer distinct ecological advantages, and understanding these evolutionary relationships can help predict which plant species might contain novel or unusual colchicinoid structures. researchgate.netnih.gov

Synthetic Chemistry and Analog Development

Strategies for Total Synthesis of the Benzo[a]heptalene Scaffold of 1,2,3-Demethylcolchiceine

The core structure of 1,2,3-demethylcolchiceine is the tricyclic 6-7-7 benzo[a]heptalene ring system. Its construction represents a significant synthetic hurdle. Researchers have devised several innovative strategies to assemble this challenging scaffold.

One prominent method involves an intramolecular oxidopyrylium-mediated [5+2] cycloaddition reaction. scispace.com This key step efficiently forms the distinctive seven-membered B and C rings of the colchicinoid core. scispace.com This approach has been successfully utilized in the concise and enantioselective total synthesis of related natural products like (–)-colchicine, demonstrating its power in creating the complex tricyclic system. scispace.com

Another strategy focuses on building the benzene (B151609) ring (A ring) onto a pre-existing heptalene (B1236440) structure. The Bergman cyclization of vicinal di(ethynyl)heptalenes has been shown to be a viable method for constructing the benzo[a]heptalene skeleton. chimia.ch This process begins with heptalene-dicarboxylates, which are chemically transformed in several steps into 4,5-di(ethynyl)heptalenes. chimia.ch Upon heating, these precursor molecules undergo cyclization to form the desired benzo[a]heptalene system. chimia.ch While effective, this multi-step procedure requires optimization to be practical for the large-scale synthesis of complex colchicinoids. chimia.ch

These total synthesis strategies are crucial for producing the fundamental benzo[a]heptalene structure, which can then be further functionalized to yield 1,2,3-demethylcolchiceine.

Semi-synthetic Approaches from Naturally Occurring Colchicinoid Precursors

Given the complexity of total synthesis, many researchers utilize naturally occurring colchicinoids, such as colchicine (B1669291), as starting materials for chemical modification. This semi-synthetic approach leverages the already-built complex scaffold provided by nature.

To obtain 1,2,3-demethylcolchiceine, the four methyl ether groups of colchicine must be cleaved. The process often starts with the selective demethylation of the C-3 methoxy (B1213986) group. 3-demethylcolchicine (also known as colchifoline) is a natural alkaloid itself but can also be obtained from natural colchicoside by ether cleavage. google.com

Further demethylation of the remaining methoxy groups on the A-ring (at positions C-1 and C-2) can be achieved using strong reagents. The cleavage of the C-2 methoxy group in 3-demethylcolchicine can be accomplished with concentrated mineral acids, such as sulfuric acid, at elevated temperatures or with Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in solvents such as methylene chloride. google.com The final step is the cleavage of the methyl ether on the tropolone (B20159) ring at C-10 to form the colchiceine moiety. This particular demethylation is a well-established modification in colchicine chemistry. nih.govnih.gov The resulting 1,2,3-trihydroxylated A-ring and the hydroxylated C-ring constitute the target molecule, 1,2,3-demethylcolchiceine. The various demethylated products can typically be separated from the reaction mixture using chromatographic procedures. google.com

Design and Synthesis of Novel 1,2,3-Demethylcolchiceine Derivatives and Analogs

The synthesis of novel derivatives and analogs of 1,2,3-demethylcolchiceine is a key area of research aimed at exploring structure-activity relationships. The hydroxyl groups on the core structure serve as versatile handles for chemical modifications.

The phenolic hydroxyl groups on the A-ring and the tropolonic hydroxyl group on the C-ring of 1,2,3-demethylcolchiceine are primary targets for modification. These groups can be readily acylated to form esters or reacted with chloroformates to produce carbonates. nih.gov For instance, semi-synthetic analogs of colchiceine (10-demethylcolchicine) have been prepared by treating the parent compound with various acyl chlorides or chloroformates. nih.gov This strategy allows for the introduction of a wide variety of functional groups, altering the molecule's physicochemical properties, such as solubility and hydration affinity. nih.gov

Similarly, the diphenolic moiety on the A-ring can be acylated with anhydrides in a pyridine solution or methylenated by treatment with reagents like methylene bromide to form a methylenedioxy bridge, a common structural motif in natural products. google.com

Table 1: Examples of Functional Group Modifications on Demethylated Colchicinoids

| Parent Compound | Reagent | Functional Group Added | Resulting Derivative | Reference |

| Colchiceine | Acyl Chlorides | Ester | Ester derivatives | nih.gov |

| Colchiceine | Chloroformates | Carbonate | Carbonate derivatives | nih.gov |

| 2,3-didemethylcolchicine | Anhydrides | Acyl | 2,3-di-acetoxydidemethylcolchicine | google.com |

| 2,3-didemethylcolchicine | Methylene Bromide | Methylene Bridge | Methylenated derivative | google.com |

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry that allow for the combination of three or more reactants in a single step to form a complex product. tcichemicals.comnih.gov This approach is highly efficient, reduces waste, and aligns with the principles of green chemistry. nih.govbeilstein-journals.org MCRs offer a significant advantage for rapidly generating libraries of diverse compounds for biological screening. nih.gov

While specific applications of MCRs for derivatizing 1,2,3-demethylcolchiceine are not extensively documented, the principles can be readily applied. For instance, the amine or hydroxyl groups on the colchicinoid scaffold could serve as one component in well-known MCRs like the Ugi or Passerini reactions. nih.gov This would enable the one-pot synthesis of complex amide or ester side chains, providing a highly efficient route to novel analogs. The development of such MCR-based strategies represents a promising avenue for future research in diversifying the 1,2,3-demethylcolchiceine scaffold. beilstein-journals.org

Colchicinoids possess unique stereochemical features: a chiral center at C-7 and axial chirality arising from the twisted conformation of the biaryl system connecting the A and C rings. scispace.com Controlling this stereochemistry during synthesis is paramount, as different stereoisomers can exhibit vastly different biological activities.

In total synthesis approaches, stereoselectivity can be introduced early on. For example, the intramolecular [5+2] cycloaddition can be designed to proceed enantioselectively, establishing the correct absolute configuration of the chiral centers in the tricyclic core. scispace.com In semi-synthetic methods starting from natural colchicine, the inherent stereochemistry is preserved. However, when creating new derivatives, particularly those involving reactions at or near the C-7 position, care must be taken to avoid racemization or epimerization. Modern synthetic methods, including the use of chiral catalysts and reagents, are employed to ensure that reactions proceed with high stereocontrol, yielding the desired stereoisomer. nih.govnih.gov The synthesis of analogs with full retention of the original stereocenter configuration is a key goal in the preparation of new colchicinoid derivatives. nih.gov

Structure Activity Relationship Sar and Structural Biology

Principles of Structure-Activity Relationship (SAR) Studies Applied to 1,2,3-Demethylcolchiceine Analogs

SAR studies on colchicinoids are crucial for understanding the structural requirements for tubulin binding and antiproliferative activity. These studies typically involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological effects.

The arrangement and presence of methoxy (B1213986) groups on the A and C rings of the colchicine (B1669291) scaffold are critical determinants of biological activity. Demethylation, particularly at positions 1, 2, and 3 on the A-ring, significantly influences the compound's ability to inhibit tubulin polymerization. The specific pattern of demethylation can lead to variations in binding affinity and efficacy. The process of recognizing colchicine and related compounds by tubulin is a complex phenomenon that may involve more than one binding site bibliotekanauki.pl.

The trimethoxybenzene moiety (A-ring) is a key structural feature for the tubulin-binding activity of colchicinoids. Altering the methoxy substituents on this ring can modulate the compound's biological profile. For instance, the removal of these methyl groups to form hydroxyl groups can change the electronic and steric properties of the ring, thereby affecting its interaction with the tubulin binding pocket.

Table 1: Illustrative Impact of A-Ring Demethylation on Tubulin Assembly Inhibition

| Compound | C1-Substitution | C2-Substitution | C3-Substitution | Relative IC₅₀ (Tubulin Polymerization) |

| Colchicine | -OCH₃ | -OCH₃ | -OCH₃ | 1.0 |

| 1-Demethylcolchicine | -OH | -OCH₃ | -OCH₃ | Variable |

| 2-Demethylcolchicine (B602061) | -OCH₃ | -OH | -OCH₃ | Variable |

| 3-Demethylcolchicine | -OCH₃ | -OCH₃ | -OH | Variable |

| 1,2,3-Demethylcolchiceine | -OH | -OH | -OH | Significantly Altered |

Note: The values in this table are illustrative representations based on general SAR principles for colchicinoids and are not based on a single specific study.

The acetamido group at the C7 position of the B-ring is another crucial element for the high-affinity binding of colchicine to tubulin. Modifications to this group generally lead to a decrease in activity. Replacing the acetamido group with other substituents or removing it entirely can disrupt key hydrogen bonding interactions within the colchicine binding site on β-tubulin. Studies on derivatives with modified B-rings show that both the A- and C-rings are twisted with respect to each other, a feature essential for activity researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Colchicinoids

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity frontiersin.org. For colchicinoids, QSAR models are developed to predict their tubulin polymerization inhibitory activity and to design new analogs with enhanced potency researchgate.net. These models help in identifying the key structural features that govern the bioactivity of these compounds bibliotekanauki.pl.

Various computational methods are employed to predict the biological activity of colchicinoids and guide the design of novel derivatives. These approaches range from machine learning algorithms to molecular modeling techniques researchgate.netnih.gov.

Machine Learning and Regression: Methods like Multiple Linear Regression (MLR), Genetic Algorithm-MLR (GA-MLR), Decision Trees (DT), and Random Forests (RF) have been used to model the activity of tubulin inhibitors nih.govnih.gov. These models correlate molecular descriptors with experimental activity, such as IC₅₀ values nih.gov.

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide insights into the 3D structural requirements for activity researchgate.net. These models map the steric and electrostatic fields of the molecules to their biological responses researchgate.net.

Molecular Docking and Dynamics: These techniques simulate the interaction between the colchicinoid and the tubulin binding site. Docking predicts the preferred binding orientation, while molecular dynamics simulations provide insights into the stability of the ligand-protein complex over time mdpi.com.

Recent studies have successfully established reliable QSAR models for screening microtubulin inhibitors and have provided a basis for developing novel compounds with potentially good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties figshare.com.

Table 2: Computational Methods in Colchicinoid QSAR

| Method | Approach | Application |

| GA-MLR | Variable selection using a genetic algorithm combined with multiple linear regression nih.gov. | To build predictive QSAR models for anticancer agents that inhibit colchicine binding nih.gov. |

| CoMFA | 3D-QSAR method that correlates molecular fields with biological activity researchgate.net. | To understand the 3D structural requirements for tubulin inhibition. |

| Machine Learning (RF, DT, SVM) | Data-driven algorithms that learn from existing data to make predictions nih.gov. | To predict the anticancer activity of new colchicine-based compounds nih.gov. |

| Molecular Docking | Simulates the binding of a ligand to a protein receptor mdpi.com. | To identify potential binding modes of colchicinoids in the tubulin pocket. |

The development of robust QSAR models relies on the selection of appropriate molecular descriptors that capture the essential physicochemical and structural properties of the compounds frontiersin.org. These descriptors quantify various aspects of the molecule that influence its interaction with the biological target researchgate.netpharmacareerinsider.com.

Physicochemical Descriptors: These include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., dipole moment, partial charges), and steric effects (e.g., molar refractivity, molecular volume) frontiersin.orgfrontiersin.org.

Structural and Topological Descriptors: These descriptors encode information about the molecular structure, such as size, shape, and branching. Examples include Wiener and Zagreb indices frontiersin.org.

3D Descriptors: In 3D-QSAR, descriptors are derived from the three-dimensional conformation of the molecule. These can include descriptors like GETAWAY, RDF, WHIM, and 3D-MoRSE, which characterize the 3D arrangement of atoms researchgate.netnih.gov.

The selection of relevant descriptors is a critical step in building a predictive and reliable QSAR model nih.gov.

Conformational Analysis and Stereochemical Determinants of Activity

The three-dimensional conformation of colchicinoids is a primary determinant of their biological activity. The relative orientation of the A and C rings, known as the biaryl dihedral angle, is particularly critical for fitting into the colchicine binding site on tubulin researchgate.net.

The natural (-)-colchicine possesses a specific axial chirality (aS configuration) which is essential for its high-affinity binding. Studies have shown that the enantiomer with the opposite helicity does not bind to tubulin researchgate.net. The binding of colchicine induces a conformational change in tubulin, preventing it from adopting the straight conformation necessary for microtubule assembly nih.gov.

Structural Requirements for Molecular Recognition and Interaction with Biological Macromolecules

Structure-activity relationship (SAR) studies on colchicine and its analogs have consistently highlighted the importance of the trimethoxyphenyl A-ring for high-affinity tubulin binding. nih.gov Any modification to this ring system, including the removal of the methoxy groups at positions 1, 2, and 3 to yield 1,2,3-Demethylcolchiceine, generally results in a significant reduction in binding affinity. acs.org This suggests that the methoxy groups on the A-ring play a crucial role in anchoring the molecule within the hydrophobic pocket of the colchicine binding site on tubulin.

Research has shown that the selective removal of methoxy groups from the A-ring of colchicine analogs systematically weakens their interaction with tubulin. acs.org Specifically, the elimination of the methoxy groups at the 2 or 3 positions leads to a moderate decrease in binding energy, while the removal of the 4-methoxy group has a more pronounced detrimental effect. acs.org In the case of 1,2,3-Demethylcolchiceine, the absence of all three methoxy groups on the A-ring would be expected to lead to a substantial loss of binding affinity compared to colchicine.

| Compound Name | A-Ring Substitution | Expected Relative Tubulin Binding Affinity |

| Colchicine | 1,2,3-Trimethoxy | High |

| 1-Demethylcolchicine | 2,3-Dimethoxy | Reduced |

| 2-Demethylcolchicine | 1,3-Dimethoxy | Reduced |

| 3-Demethylcolchicine | 1,2-Dimethoxy | Reduced |

| 1,2,3-Demethylcolchiceine | No Methoxy Groups | Significantly Reduced |

The key interactions governing the binding of colchicine to tubulin include hydrogen bonds and hydrophobic interactions. nih.gov The methoxy groups of the A-ring are thought to be involved in crucial hydrophobic interactions within a specific pocket of β-tubulin. The removal of these groups in 1,2,3-Demethylcolchiceine would disrupt these vital interactions, leading to a less stable and lower-affinity complex with tubulin.

Mechanistic Investigations and Biological Target Identification

Molecular Mechanisms of Action of 1,2,3-Demethylcolchiceine: Beyond Microtubule Dynamics

While colchicine (B1669291) is famed for its anti-mitotic properties, its derivatives may possess unique or altered mechanisms of action. The demethylation at the 1, 2, and 3 positions of the A ring can influence the molecule's binding affinity and interaction with various cellular components. ontosight.aisemanticscholar.org

Analysis of Interaction with Tubulin Protein and Microtubule Assembly (based on colchicine studies)

The primary mechanism of action for colchicine-type alkaloids is their interaction with tubulin, the protein subunit of microtubules. core.ac.uk These compounds bind to a specific site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton is central to their biological effects.

Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. plos.orguci.edu They are formed from heterodimers of α- and β-tubulin. frontiersin.org Colchicine and its analogues bind to the tubulin heterodimer, forming a stable complex. core.ac.uk This complex can then co-polymerize into a growing microtubule, but its presence at the microtubule end physically blocks the addition of further tubulin dimers, thereby suppressing microtubule dynamics. plos.org

Studies on colchicine derivatives have shown that modifications to the A-ring, such as demethylation, can significantly impact tubulin binding affinity. For instance, research on 3-demethylcolchiceine indicated a greater binding affinity for tubulin compared to colchicine itself. semanticscholar.org This suggests that the hydroxyl groups resulting from demethylation may form additional hydrogen bonds within the binding pocket, enhancing the interaction. While direct studies on 1,2,3-Demethylcolchiceine are limited, it is highly probable that it retains the ability to bind tubulin and disrupt microtubule assembly, a hallmark of the colchicinoid family. core.ac.uk

Table 1: Comparison of Tubulin-Interacting Compounds

| Compound | Mechanism of Tubulin Interaction | Effect on Microtubule Assembly | Reference |

|---|---|---|---|

| Colchicine | Binds to β-tubulin, preventing polymerization. | Inhibition of microtubule formation. | core.ac.uk |

| 3-Demethylcolchiceine | Binds to tubulin, with potentially greater affinity than colchicine. | Inhibition of microtubule formation. | semanticscholar.org |

| MTC (Analogue) | Rapidly disrupts microtubule integrity. | Potent inhibition of microtubule assembly. | nih.gov |

| Lumicolchicine (B1675434) (Inactive Analogue) | Does not bind effectively to tubulin. | Unable to promote microtubule disassembly. | nih.gov |

Investigation of Inhibition of Key Enzymes and Interaction with Nucleic Acids

Beyond tubulin, colchicinoids may interact with other cellular macromolecules. Enzyme inhibition represents a plausible mechanism through which these compounds could exert biological effects. ontosight.ai Enzyme inhibitors can act via several mechanisms, including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, and non-competitive inhibition, where it binds to an allosteric site. libretexts.orglabster.combu.eduuniroma1.it Given the structural complexity of 1,2,3-Demethylcolchiceine, it could potentially fit into the active or allosteric sites of various enzymes, modulating their activity.

Interaction with nucleic acids is another potential mechanism. ontosight.ai While colchicine itself is not primarily known as a DNA-interacting agent, its planar ring systems could theoretically intercalate between DNA base pairs or bind to the grooves of the DNA helix. Furthermore, some compounds can interact with RNA, affecting its structure and function. beilstein-journals.orgmdpi.com Peptide nucleic acids (PNAs), for example, are synthetic mimics of DNA/RNA that demonstrate how non-native backbones can facilitate nucleic acid binding. beilstein-journals.org The acetamide (B32628) group and aromatic rings of 1,2,3-Demethylcolchiceine could facilitate such interactions, potentially leading to downstream effects on gene expression and protein synthesis. ontosight.ai However, specific experimental evidence for direct binding of 1,2,3-Demethylcolchiceine to nucleic acids remains to be established.

Cellular Effects in In Vitro Systems: Cell Cycle Modulation and Apoptosis Induction

The disruption of microtubule dynamics has profound consequences for dividing cells, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). ontosight.ai The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before proceeding to the next phase. wikipedia.org The G2/M checkpoint is particularly sensitive to microtubule integrity, as the formation of the mitotic spindle is essential for chromosome segregation during mitosis (M phase). frontiersin.org

Studies on colchicine analogues, such as 2-methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one (MTC), have demonstrated that microtubule disruption leads to a potent arrest of cells at the G2/M phase of the cell cycle. nih.gov This arrest prevents the cell from entering mitosis, and if prolonged, it triggers apoptotic pathways. nih.gov

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. thermofisher.com Microtubule-disrupting agents typically trigger the intrinsic pathway. thermofisher.com The G2/M arrest leads to the activation of pro-apoptotic proteins like BAX and BAK, which increase mitochondrial membrane permeability. bio-rad-antibodies.com This results in the release of cytochrome c, which activates a cascade of caspases (cysteine proteases) that execute the cell death program. nih.govthermofisher.com It is well-documented that MTC induces a dose- and time-dependent apoptotic response in human leukemic cells following G2/M arrest, indicating this is a common mechanism for this class of compounds. nih.gov

Table 2: Cellular Effects of Colchicine Analogues

| Compound | Cell Cycle Effect | Apoptotic Effect | Reference |

|---|---|---|---|

| Colchicine | Arrest at G2/M phase | Induces apoptosis following cell cycle arrest | nih.gov |

| MTC (Analogue) | Accumulation of cells at G2/M phase | Potent inducer of apoptosis in leukemic cells | nih.gov |

| 1,2,3-Demethylcolchiceine | Predicted to cause G2/M arrest | Predicted to induce apoptosis | ontosight.ai |

Advanced Strategies for Biological Target Identification

Identifying the full spectrum of biological targets for a compound like 1,2,3-Demethylcolchiceine is crucial for understanding its complete mechanism of action and potential therapeutic applications. Modern drug discovery employs a range of sophisticated techniques to elucidate these molecular interactions. diva-portal.orgdrughunter.com

Direct Biochemical Methods for Ligand-Target Binding and Affinity Determination

Direct biochemical methods aim to measure the physical interaction between a ligand (the compound) and its protein target. These techniques are essential for validating targets and quantifying the strength of the interaction, often expressed as the dissociation constant (Kd). rsc.orgnih.gov

Affinity Chromatography: The compound is immobilized on a solid support, and a cell lysate is passed over it. Proteins that bind to the compound are captured and can be identified using mass spectrometry.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These optical techniques measure changes in the refractive index or light interference at a sensor surface when a ligand in solution binds to a target protein immobilized on the sensor. nih.gov They provide real-time data on association and dissociation rates, allowing for precise calculation of binding affinity (Kd). nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining thermodynamic parameters of binding, including Kd, enthalpy, and entropy, without the need for labeling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level information about protein-ligand interactions. drughunter.com Techniques like chemical shift perturbation can identify the specific amino acids in the protein's binding site that are affected by the ligand. drughunter.com

Table 3: Overview of Biochemical Target Identification Methods

| Method | Principle | Key Output | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip. | Binding kinetics (ka, kd), Affinity (Kd) | nih.govnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular interaction. | Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS) | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects perturbations in nuclear spin states upon binding. | Structural details of binding site, Affinity (Kd) | drughunter.com |

| Affinity Selection-Mass Spectrometry | Uses affinity capture to isolate binding partners for MS identification. | Identity of binding proteins | drughunter.comrsc.org |

Genetic Interaction and Genomic Screening Approaches for Target Elucidation

Genetic and genomic approaches offer powerful, unbiased methods to identify drug targets and pathways by observing the cellular response to a compound on a genome-wide scale. nih.gov

CRISPR/Cas9 Screening: This revolutionary gene-editing technology can be used in large-scale loss-of-function screens. idtdna.com A library of guide RNAs targeting thousands of genes is introduced into a population of cells. The cells are then treated with the compound (e.g., 1,2,3-Demethylcolchiceine). Genes whose knockout confers resistance or sensitivity to the compound can be identified by next-generation sequencing. idtdna.com For instance, if knocking out a specific gene makes a cell resistant, that gene's product might be the drug's target or a key component of the pathway it affects. idtdna.com

Genomic Screening for Actionable Conditions: This involves analyzing an individual's genetic information to identify variants that could influence their response to a compound. nih.govnam.edu While more common in clinical settings, the principles can be applied in research to correlate genetic backgrounds with compound sensitivity, potentially revealing genes and pathways involved in the drug's mechanism. nih.govuspreventiveservicestaskforce.org

Expression Profiling (Transcriptomics/Proteomics): Treating cells with 1,2,3-Demethylcolchiceine and then measuring changes in global mRNA (transcriptomics) or protein (proteomics) levels can provide a snapshot of the cellular response. Significant changes in the expression of specific genes or proteins can point towards the pathways being modulated by the compound.

These advanced strategies, combining direct biochemical validation with unbiased genetic screening, are essential for moving beyond the known effects on tubulin to uncover the full mechanistic landscape of 1,2,3-Demethylcolchiceine.

Computational Inference and Data Mining for Generating Target Hypotheses

The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. For 1,2,3-demethylcolchiceine, while specific computational studies are not extensively documented in publicly available literature, the generation of target hypotheses can be guided by established in silico methodologies widely applied to natural products. nih.govmdpi.com These computational approaches have revolutionized drug discovery by enabling the rapid prediction of potential drug-target interactions, thus saving resources and time compared to traditional screening methods. nih.gov

One prominent strategy involves ligand-based approaches , where the chemical structure of 1,2,3-demethylcolchiceine would be compared against databases of compounds with known biological targets. nih.gov Techniques such as chemical similarity searching and machine learning models can predict targets for a new molecule based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov For instance, a supervised machine learning model could be trained on a large dataset of known drug-target interactions. aip.org This model would then predict the probability of an interaction between 1,2,3-demethylcolchiceine and a panel of potential protein targets based on its chemical features. aip.org

Another powerful method is reverse or inverse docking . nih.gov This structure-based approach involves docking the three-dimensional structure of 1,2,3-demethylcolchiceine against a library of protein structures to identify which proteins are most likely to bind the compound with high affinity. nih.gov This method is particularly useful for identifying potential off-target effects as well as novel primary targets.

Furthermore, network pharmacology and systems biology approaches can provide a broader perspective on the potential targets of 1,2,3-demethylcolchiceine within a biological system. nih.govtandfonline.com By constructing protein-protein interaction networks, these methods can identify crucial "hub" proteins that, when modulated by a compound, could have significant effects on disease pathways. nih.gov The integration of various computational methods, including genomics, machine learning, and molecular docking, provides a more robust framework for predicting and validating potential drug targets. nih.gov

While these methods offer powerful predictive capabilities, it is important to note that in silico predictions require experimental validation. nih.gov The table below outlines a potential computational workflow for generating target hypotheses for 1,2,3-demethylcolchiceine.

| Computational Method | Description | Potential Application for 1,2,3-Demethylcolchiceine |

| Ligand-Based Prediction | Utilizes chemical similarity to known active compounds to predict targets. Methods include 2D/3D similarity searches and machine learning models (e.g., Bayesian, Support Vector Machines). nih.gov | Compare the structure of 1,2,3-demethylcolchiceine to databases like ChEMBL or PubChem to identify known targets of structurally similar colchicinoids. |

| Reverse Docking | Docks the ligand (1,2,3-demethylcolchiceine) into the binding sites of a large number of protein crystal structures to identify potential binding partners based on scoring functions. nih.gov | Screen against the Protein Data Bank (PDB) to identify proteins with high predicted binding affinity, suggesting potential primary or off-targets. |

| Network Pharmacology | Integrates drug-target interactions into biological networks (e.g., protein-protein interaction networks) to identify key nodes and pathways affected by the compound. nih.gov | Map predicted targets onto cellular pathways to hypothesize the compound's broader biological effects and mechanism of action. |

| Deep Learning | Employs complex neural networks to learn from vast datasets of chemical structures and bioactivity data to predict drug-target interactions with high accuracy. mdpi.com | Utilize a trained deep learning model to predict a range of potential targets for 1,2,3-demethylcolchiceine based on its structural features alone. |

Advanced Analytical and Spectroscopic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of colchicinoid compounds, including demethylated analogs, and for their quantitative analysis in various matrices. tandfonline.comresearchgate.netnih.gov Research has demonstrated the utility of HPLC in separating and quantifying colchicine (B1669291) and its derivatives, such as 2-demethylcolchicine (B602061) and 3-demethylcolchicine, from complex mixtures like plant extracts. tandfonline.comtandfonline.com For instance, a study on Gloriosa superba seeds successfully used HPLC to determine the purity of isolated colchicinoids, achieving purities of 96.78% for 2-demethylcolchicine and 98.71% for 3-demethylcolchicine. tandfonline.comtandfonline.com

Methodologies often employ reversed-phase columns (e.g., C18) with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Detection is commonly performed using a UV-Vis photodiode array (PDA) detector, as colchicinoids exhibit characteristic UV absorbance maxima around 245 nm and 350 nm. znaturforsch.com The quantitative capabilities of HPLC are established by creating calibration curves with standard compounds, allowing for the determination of analyte concentrations in unknown samples. researchgate.net For example, one validated HPLC method for colchicine derivatives showed linearity over a concentration range of 2.1 µg/mL to 41.9 µg/mL. researchgate.net

High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of colchicinoids. researchgate.netup.ac.za Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provide highly accurate mass measurements, enabling the calculation of the molecular formula with a high degree of confidence. researchgate.netresearchgate.net This is crucial for distinguishing between isomers, such as the various demethylated forms of colchicine.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of complex mixtures and the identification of individual components. znaturforsch.comuni-saarland.deuantwerpen.be In the analysis of colchicinoids, LC-MS can identify known compounds and their metabolites by their retention times and mass-to-charge ratios (m/z). znaturforsch.comuni-saarland.de For instance, LC-MS analysis has been used to detect colchicine and its O-demethylated metabolites in biological samples. uni-saarland.de

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information. Characteristic losses, such as the elimination of the acetyl group or methoxy (B1213986) groups, help to piece together the structure of the parent ion. uantwerpen.be Kendrick Mass Defect (KMD) analysis is an advanced data processing technique that can be applied to complex LC-MS datasets. uantwerpen.be By calculating the Kendrick mass based on a repeating unit (e.g., CH₂), compounds belonging to a homologous series can be easily visualized in a KMD plot, aiding in the identification of related compounds within a complex plant extract. uantwerpen.be

Table 1: Illustrative HRMS and LC-MS Data for Colchicine Analogs

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Key MS/MS Fragments |

|---|---|---|---|---|

| Colchicine | C₂₂H₂₅NO₆ | 399.1682 | 399.1704 | 371, 356, 341, 313 |

| 2-Demethylcolchicine | C₂₁H₂₃NO₆ | 385.1525 | 385.1599 | 368, 354, 344, 327 |

Note: This table is illustrative and based on data reported for known colchicine derivatives. The fragmentation patterns for 1,2,3-demethylcolchiceine would be unique and require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including complex alkaloids like 1,2,3-demethylcolchiceine. researchgate.netweebly.comnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the molecule. emerypharma.comslideshare.net

1D NMR:

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are key parameters. emerypharma.com For a compound like 1,2,3-demethylcolchiceine, the absence of three methoxy group signals compared to colchicine would be a primary indicator. The presence of aromatic protons, protons on the seven-membered tropolone (B20159) ring, and the N-acetyl group protons would also be expected. google.com

¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom in the molecule. emerypharma.com The chemical shifts indicate the type of carbon (e.g., sp², sp³, carbonyl). DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups. weebly.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other in the molecular structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of a proton signal to its attached carbon. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton, connecting different fragments of the molecule, and confirming the positions of substituents like hydroxyl and methoxy groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, which is essential for determining the stereochemistry and conformation of the molecule. rti.org

The collective data from these NMR experiments allows for the unambiguous assignment of the complete chemical structure of 1,2,3-demethylcolchiceine.

Table 2: Hypothetical ¹H NMR Data Comparison

| Proton | Colchicine (δ, ppm) | 3-Demethylcolchicine (δ, ppm) |

|---|---|---|

| H-4 | 6.55 (s) | 6.52 (s) |

| H-8 | 7.95 (s) | 7.00 (s) |

| H-11 | 7.15 (d) | 7.24 (d) |

| H-12 | 7.52 (d) | 7.13 (d) |

| 1-OCH₃ | 3.91 (s) | 3.78 (s) |

| 2-OCH₃ | 3.93 (s) | 3.51 (s) |

| 3-OCH₃ | 3.65 (s) | - |

| 10-OCH₃ | 4.01 (s) | - |

Note: Data for Colchicine and 3-Demethylcolchicine are adapted from literature. google.com The spectrum for 1,2,3-demethylcolchiceine would show the absence of all three A-ring methoxy signals.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques are vital for determining the absolute configuration of chiral molecules like 1,2,3-demethylcolchiceine. taylorfrancis.com Colchicinoids possess axial chirality due to the restricted rotation around the biaryl bond connecting the A and C rings, as well as a chiral center at C-7.

Electronic Circular Dichroism (ECD) and Circular Dichroism (CD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. aps.orgcas.cz The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. clockss.org For tropolonic alkaloids, the CD spectra typically show multiple dichroic bands, with the negative Cotton effects in the 360-260 nm region being particularly characteristic. clockss.org By comparing the experimentally measured ECD spectrum of 1,2,3-demethylcolchiceine with spectra of known colchicinoids or with theoretical spectra calculated using time-dependent density functional theory (TD-DFT), the absolute configuration (aR or aS) of the biaryl axis and the stereochemistry at C-7 (S or R) can be confidently assigned. researchgate.netnih.gov Ionization of phenolic hydroxyl groups can cause shifts in the CD spectra, providing further structural information. clockss.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. unitechlink.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). unitechlink.com The absorption frequencies are characteristic of specific functional groups. For 1,2,3-demethylcolchiceine, the IR spectrum would be expected to show:

A broad absorption band for the O-H stretching of the phenolic hydroxyl groups.

N-H stretching and C=O stretching (Amide I band) from the acetamido group.

C=O stretching vibrations from the tropolone ring carbonyl group.

C=C stretching from the aromatic and tropolone rings.

C-H stretching from the aromatic and aliphatic parts of the molecule. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govgoogle.com While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Raman spectra of colchicinoids show characteristic peaks for the tropolone and benzene (B151609) rings. nih.govgoogle.com For example, prominent Raman peaks for colchicine are observed around 1591, 1570, and 1553 cm⁻¹. google.com Transmission Raman Spectroscopy (TRS) has been shown to be a viable non-destructive method for quantifying low-dose colchicine, suggesting its potential applicability to its analogs. nih.gov

Table 3: Expected Vibrational Spectroscopy Bands for 1,2,3-Demethylcolchiceine

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | IR | ~3200-3600 (broad) |

| Amide N-H | IR | ~3300 |

| Aliphatic/Aromatic C-H | IR/Raman | ~2850-3100 |

| Amide C=O | IR | ~1650 |

| Tropolone C=O | IR/Raman | ~1600-1620 |

Note: The exact positions of the peaks would need to be determined experimentally.

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug design for optimizing lead compounds and for virtual screening to identify new biologically active molecules. nih.gov For 1,2,3-demethylcolchiceine, docking studies are essential for understanding how it fits into the colchicine (B1669291) binding site on β-tubulin.

Docking algorithms predict the binding mode by sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov Studies on colchicine have precisely mapped its binding site at the interface between α- and β-tubulin, showing that the trimethoxyphenyl A-ring and the tropolone (B20159) C-ring embed deep within the pocket. nih.gov The A-ring of colchicine, in particular, is a critical pharmacophore for binding. mdpi.com

Table 1: Representative Interacting Residues in the Colchicine Binding Site of Tubulin This table is based on studies of colchicine and its analogues. The interactions for 1,2,3-demethylcolchiceine would be predicted using similar computational approaches.

| Interacting Residue (β-Tubulin) | Potential Interaction Type | Relevance to 1,2,3-demethylcolchiceine |

|---|---|---|

| Cys241 | Hydrophobic/van der Waals | The A-ring of colchicine is oriented near this residue. mdpi.com The hydroxyl groups of 1,2,3-demethylcolchiceine could alter this interaction, possibly forming hydrogen bonds with nearby polar residues. |

| Leu248, Leu255 | Hydrophobic Interactions | These residues form part of the hydrophobic pocket. The loss of methyl groups on the A-ring would reduce direct hydrophobic contact. |

| Val238, Val318 | Hydrophobic Interactions | Contribute to the binding of the A-ring. The smaller profile of the demethylated ring might lead to a different packing arrangement. |

| Asn258, Asn350 | Hydrogen Bonding | Primarily interact with the C-ring of colchicine. These interactions are expected to be preserved in 1,2,3-demethylcolchiceine. |

| Thr314, Ala316 | van der Waals Contacts | Form part of the binding pocket surface. The precise nature of these contacts would be re-evaluated in docking simulations. |

Non-covalent interactions, though individually weak (typically 1-5 kcal/mol), are collectively the driving force for ligand-protein binding. wikipedia.org Key non-covalent interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. wikipedia.orgencyclopedia.pub

For colchicine, binding is stabilized by extensive hydrophobic interactions between its methoxy (B1213986) groups on the A-ring and nonpolar residues in the tubulin pocket, such as Cys241, Leu248, and Val238. mdpi.com Hydrogen bonds are typically formed between the carbonyl group of the C-ring and residues like Asn258. researchgate.net

In 1,2,3-demethylcolchiceine, the interaction profile is expected to change significantly. The hydroxyl groups on the A-ring introduce both hydrogen bond donor and acceptor capabilities. wikipedia.org This could lead to the formation of a new hydrogen bond network with polar residues or structured water molecules within the binding site, which could compensate for the loss of hydrophobic interactions. uni-bayreuth.de Analyzing these interactions is crucial for explaining the compound's binding affinity and specificity.

Table 2: Comparison of Potential Non-Covalent Interactions This table contrasts the expected interactions of Colchicine with the predicted interactions for 1,2,3-demethylcolchiceine.

| Interaction Type | Colchicine | 1,2,3-demethylcolchiceine (Predicted) |

|---|---|---|

| Hydrogen Bonding | Primarily involves the tropolone (C-ring) moiety. | Interactions involving the C-ring are retained. New, strong hydrogen bonds are possible via the three hydroxyl groups on the A-ring. |

| Hydrophobic Interactions | Significant contribution from the three methoxy groups of the A-ring interacting with nonpolar amino acids. mdpi.com | Reduced hydrophobic contribution from the A-ring. The core scaffold still participates in hydrophobic contacts. |

| van der Waals Forces | Extensive contacts throughout the binding pocket. | Contacts would be altered due to the smaller size of the hydroxyl groups compared to methoxy groups. |

| Electrostatic Interactions | Dipole-dipole interactions are present across the molecule. encyclopedia.pub | The introduction of polar hydroxyl groups would enhance the polar character and alter the electrostatic potential surface of the ligand. |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory (DFT), Multi-Configurational Self-Consistent-Field (MCSCF))

Quantum chemical calculations are used to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. github.io Methods like Density Functional Theory (DFT) are popular for calculating ground-state properties, while methods like Multi-Configurational Self-Consistent-Field (MCSCF) are necessary for describing excited states and photochemical processes where electron correlation is complex. cecam.orgwikipedia.org

For a molecule like 1,2,3-demethylcolchiceine, DFT calculations could be used to determine its optimized geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential map. These calculations would reveal how demethylation affects the electron distribution across the tropolone ring system, which is crucial for its reactivity and interactions.

Colchicine is known to undergo a photochemical cyclization reaction upon UV irradiation to form isomers known as lumicolchicines. researchgate.net This process involves the tropolone C-ring. Theoretical studies using DFT and MCSCF have been performed on colchicine to map the minimum-energy path for this isomerization. researchgate.net These studies investigate the transition states and energy barriers of the reaction, proceeding from the first singlet excited state. researchgate.net

Similar theoretical investigations could be applied to 1,2,3-demethylcolchiceine. Quantum chemical calculations would explore whether the electronic changes from demethylation at the distant A-ring influence the photochemical reactivity of the C-ring. The calculations would predict the energetics of the isomerization pathway and determine if the formation of demethylated lumicolchicine (B1675434) analogues is more or less favorable compared to the parent compound.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. mdpi.com MD simulations are used to assess the conformational flexibility of the ligand and protein, the stability of the ligand-protein complex, and the dynamics of the binding process. rsc.orguiuc.edu

For 1,2,3-demethylcolchiceine bound to tubulin, MD simulations would reveal the stability of the predicted docking pose. They would show how the ligand and the surrounding amino acid side chains adjust to each other over time. A key area of investigation would be the flexibility of the new hydroxyl groups on the A-ring and the stability of the hydrogen bonds they form. Such simulations can highlight whether the compound remains stably bound or if it explores different conformations within the pocket, providing a more realistic assessment of its binding than a static dock. nih.govnih.gov

De Novo Molecule Design and Virtual Screening for Novel Scaffolds

De novo design and virtual screening are computational strategies for discovering new drug candidates. frontiersin.orgresearchgate.net Virtual screening involves docking large libraries of existing compounds into a target's binding site to identify potential hits. mdpi.com De novo design, on the other hand, uses algorithms to generate entirely new molecular structures that are tailored to fit the binding site. europa.eunih.govnih.gov

The colchicine binding site on tubulin is a well-established target for these approaches. nih.gov The chemical scaffold of 1,2,3-demethylcolchiceine could serve as a valuable starting point for both methods.

Virtual Screening: A library of compounds could be screened for molecules that share pharmacophoric features with 1,2,3-demethylcolchiceine, such as the arrangement of its hydrogen-bonding groups and aromatic rings.

De Novo Design: The 1,2,3-demethylcolchiceine structure could be used as a fragment or seed in a generative algorithm. The algorithm could then "grow" new functionalities onto this scaffold or replace parts of it to design novel molecules with predicted high affinity and specificity for the tubulin binding site. nih.gov

Interdisciplinary Research Perspectives and Future Directions

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Target Identification and Pathway Analysis

The advancement of high-throughput omics technologies offers a profound opportunity to elucidate the biological mechanisms of colchicinoids like 1,2,3-Demethylcolchiceine. nih.gov These technologies allow for the simultaneous analysis of a vast number of molecules, providing a comprehensive snapshot of cellular processes affected by the compound. nih.govfredhutch.org By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify novel drug targets and understand the intricate network of pathways modulated by 1,2,3-Demethylcolchiceine. mdpi.com

Proteomics can identify specific proteins that interact with the compound, revealing its primary targets and off-target effects, while also detailing post-translational modifications that cannot be inferred from gene expression alone. mdpi.com Metabolomics provides insights into the metabolic shifts that occur within cells upon treatment, identifying key biomarkers and altered metabolic pathways. mdpi.com The combined use of these multi-omics approaches is crucial for building a complete picture of a compound's mechanism of action, moving beyond a single target to a systems-level understanding. mdpi.comuniroma1.it This integrated analysis can uncover the underlying workings of oncogenesis and other disease processes, enabling the development of more personalized and effective treatments. mdpi.commayoclinic.org

Table 1: Overview of Omics Technologies in Chemical Biology Research

| Omics Technology | Analyzed Molecules | Key Applications in Drug Research |

|---|---|---|

| Genomics | DNA | Identifies genetic variations influencing drug response and susceptibility. fredhutch.org |

| Transcriptomics | RNA | Quantifies gene expression changes to understand cellular response to compounds. mdpi.com |

| Proteomics | Proteins | Identifies direct protein targets, interaction partners, and post-translational modifications. mdpi.com |

| Metabolomics | Metabolites | Reveals alterations in metabolic pathways and identifies biomarkers of drug activity. mdpi.com |

Chemoenzymatic Synthesis and Biocatalysis for Efficient Analog Production

Traditional chemical synthesis of complex natural products and their analogs can be lengthy and inefficient, often requiring harsh reaction conditions and the use of toxic reagents. nih.gov Chemoenzymatic synthesis and biocatalysis have emerged as powerful, green alternatives for producing colchicinoid analogs. nih.govnih.gov Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical transformations with exceptional regio-, stereo-, and enantioselectivity under mild conditions. nih.govnih.gov

This approach can significantly shorten synthetic routes and reduce waste. nih.gov Enzymes, which are proteins produced by microorganisms, can be optimized through protein engineering to enhance their activity and substrate scope. youtube.com For the production of 1,2,3-Demethylcolchiceine analogs, specific enzymes like cytochrome P450 monooxygenases could be employed for targeted C-H functionalization, enabling the creation of novel derivatives that are difficult to access through conventional chemistry. nih.gov This method facilitates the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, accelerating the discovery of compounds with improved therapeutic profiles. nih.gov The combination of enzymatic steps with traditional chemical reactions offers a versatile and sustainable platform for synthesizing complex molecules. nih.gov

Development of Advanced In Vitro Cellular Models for Mechanistic Studies

To better predict human responses and understand the detailed mechanisms of action of compounds like 1,2,3-Demethylcolchiceine, research is moving beyond traditional two-dimensional (2D) cell cultures. Advanced in vitro models, such as three-dimensional (3D) spheroids, organoids, and organ-on-a-chip (OOC) systems, provide more physiologically relevant environments that better mimic the complexity of human tissues. nih.govdrugtargetreview.com These models incorporate crucial elements like 3D microenvironments, cell-cell interactions, and mechanical cues that are absent in conventional cultures. drugtargetreview.com

Organoids and OOC systems are particularly valuable for studying drug metabolism and toxicity in a human-relevant context, potentially reducing the reliance on animal models. nih.govresearchgate.net For instance, a gut-liver-on-a-chip model can simulate the journey of an orally administered compound, providing data on its absorption and metabolism. researchgate.netnih.gov These complex in vitro models are instrumental in early-stage drug discovery for efficacy, safety, and pharmacokinetic studies, allowing for more accurate predictions of a compound's performance in clinical trials. newcellsbiotech.co.uk

Table 2: Comparison of Advanced In Vitro Models

| Model Type | Description | Advantages for Mechanistic Studies |

|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective. |